molecular formula C15H18N4O3 B2828915 ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 902564-72-1

ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2828915
CAS No.: 902564-72-1
M. Wt: 302.334
InChI Key: ZFLUQLWMLCLPQI-UHFFFAOYSA-N
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Description

The compound ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring:

  • An ethyl carboxylate group at position 4 of the triazole ring.
  • A 1-position substituent consisting of a carbamoylmethyl group linked to a 2,5-dimethylphenyl moiety.

Such triazole derivatives are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method .

Properties

IUPAC Name

ethyl 1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-4-22-15(21)13-8-19(18-17-13)9-14(20)16-12-7-10(2)5-6-11(12)3/h5-8H,4,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLUQLWMLCLPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound with significant potential in various biological applications. Its molecular structure features a 1,2,3-triazole ring, which is known for its diverse biological activities, including antifungal and antiviral properties. This article explores the compound's biological activity based on existing research findings.

  • Molecular Formula: C15H18N4O3
  • Molecular Weight: 302.33 g/mol
  • IUPAC Name: Ethyl 1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxylate

The compound's structure contributes to its biological activity through interactions with various biological targets.

Antifungal Activity

Triazole compounds are predominantly recognized for their antifungal properties. This compound may exhibit similar antifungal activity due to the presence of the triazole moiety. Research indicates that triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis in fungi . This inhibition leads to impaired fungal cell membrane integrity and function.

Study on Triazole Derivatives

A study conducted on various triazole derivatives demonstrated that modifications in the substituents can significantly influence their biological activity. The presence of bulky groups like dimethylphenyl enhances antifungal potency against several fungal strains . this compound may benefit from this trend.

Toxicological Assessment

Research into the toxicological profiles of triazoles indicates that while they are effective as antifungals and antivirals, they may also affect mammalian cytochrome P450 enzymes. This modulation can lead to unintended side effects in humans and other mammals . Understanding these implications is crucial for evaluating the safety of this compound in therapeutic applications.

Data Table: Comparison of Biological Activities of Triazole Compounds

Compound NameAntifungal ActivityAntiviral ActivityCYP Modulation
This compoundPotentially highLimited data availablePossible
MyclobutanilHighNot significantSignificant
TriadimefonModerateLimitedSignificant

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related 1,2,3-triazole derivatives below:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound Carbamoylmethyl-(2,5-dimethylphenyl) C₁₆H₁₉N₄O₃ 315.35 Carbamoyl linkage, dimethylphenyl
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl C₁₁H₉F₂N₃O₂ 265.21 Fluorinated benzyl, methyl ester
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate 4-Methylbenzyl C₁₃H₁₅N₃O₂ 245.28 Simple benzyl, ethyl ester
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide related) 2-Fluorobenzyl C₁₀H₉FN₄O 220.20 Fluorobenzyl, carboxamide (non-ester)
Key Observations:

Substituent Diversity: The carbamoyl group in the target compound distinguishes it from analogs with simple benzyl or halogenated benzyl groups. (low solubility) . Fluorination in analogs (e.g., 2,6-difluorobenzyl) increases lipophilicity and metabolic stability but reduces polarity .

Ester vs. Carboxamide :

  • The ethyl carboxylate in the target compound contrasts with carboxamide derivatives (e.g., Rufinamide-related compounds). Esters are more prone to hydrolysis, while carboxamides exhibit greater stability under physiological conditions .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Methyl 1-(2,6-difluorobenzyl)-... exhibits a triazole ring-to-benzyl dihedral angle of 77.3°, with weak C–H⋯O/N hydrogen bonds directing crystal packing .
  • Solubility :

    • Ethyl 1-(4-methylbenzyl)-... shows higher solubility in organic solvents due to its simple benzyl group .
    • The target compound’s solubility profile is likely intermediate, balancing the polar carbamoyl group and lipophilic dimethylphenyl moiety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:

  • Reacting ethyl propiolate with an azide precursor derived from 2,5-dimethylphenyl isocyanate.
  • Optimizing reaction conditions (e.g., temperature: 60–80°C, solvent: DMF/water mixture, catalyst: CuSO₄/sodium ascorbate) to achieve yields >70% .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    • Critical Parameters : Control of moisture, stoichiometric ratios, and reaction time is essential to minimize by-products like uncyclized intermediates .

Q. How is the structural identity of this compound confirmed, and which analytical techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and carbamate linkage (δ 165–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 345.12) .
  • X-ray Crystallography : Single-crystal analysis (if available) provides definitive proof of stereochemistry and substituent positioning .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Kinetic assays targeting acetylcholinesterase or cytochrome P450 isoforms, using spectrophotometric methods .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods resolve contradictory data in the compound’s bioactivity across studies?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial efflux pumps or kinase domains). Discrepancies in IC₅₀ values may arise from variations in protein conformations or binding pockets .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
  • Meta-Analysis : Statistically integrate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent polarity in assay media) .

Q. What strategies mitigate low yields in scale-up synthesis, and how are reaction intermediates stabilized?

  • Methodological Answer :

  • Process Optimization :
  • Replace DMF with greener solvents (e.g., ethanol/water) to reduce side reactions .
  • Implement flow chemistry for better heat/mass transfer control during azide formation .
  • Intermediate Stabilization :
  • Store azide precursors at –20°C under argon to prevent degradation.
  • Use scavengers (e.g., molecular sieves) to absorb by-products like hydrazoic acid .

Q. How does the substituent pattern (e.g., 2,5-dimethylphenyl vs. 3-methoxyphenyl) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Compare octanol/water partition coefficients via shake-flask experiments. The 2,5-dimethyl group increases lipophilicity (LogP ≈ 2.8) vs. polar methoxy substituents (LogP ≈ 2.1) .
  • Solubility : Use HPLC to measure aqueous solubility. Methyl groups reduce polarity, requiring co-solvents (e.g., DMSO) for in vitro assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (Td ≈ 180°C for methyl vs. 165°C for methoxy derivatives) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for this compound’s anticancer activity?

  • Methodological Answer :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), and serum content in media alter results. Standardize protocols per CLSI guidelines .
  • Compound Purity : HPLC purity thresholds (>95% vs. >90%) significantly impact dose-response curves. Re-test batches with LC-MS-certified purity .

Q. How can researchers reconcile discrepancies in reported NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carbamate protons may shift upfield in polar aprotic solvents .
  • Dynamic Effects : Variable temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., rotameric states of the carbamoyl group) .

Methodological Tables

Parameter Basic Protocol Advanced Optimization References
Synthetic Yield 60–70% (CuAAC in DMF)>85% (flow chemistry, ethanol/water)
Biological Screening MIC assays (static incubation)High-content screening (live-cell imaging)
Structural Analysis ¹H/¹³C NMRX-ray crystallography + DFT calculations

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